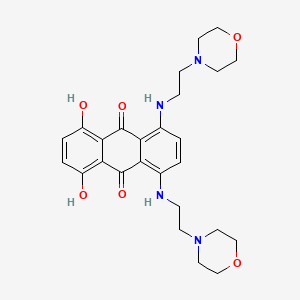
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracenedione core, which is substituted with hydroxy and morpholinyl groups. It is known for its vibrant color and has been studied for various applications, particularly in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- typically involves multiple steps. One common method starts with the anthraquinone core, which undergoes a series of substitutions and additions to introduce the hydroxy and morpholinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The hydroxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar DNA intercalating properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different chemical structure.
Quinizarin: A simpler anthraquinone derivative used in dye production.
Uniqueness
What sets 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- apart is its unique combination of hydroxy and morpholinyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry .
Propriétés
Numéro CAS |
70476-65-2 |
|---|---|
Formule moléculaire |
C26H32N4O6 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
1,4-dihydroxy-5,8-bis(2-morpholin-4-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32N4O6/c31-19-3-4-20(32)24-23(19)25(33)21-17(27-5-7-29-9-13-35-14-10-29)1-2-18(22(21)26(24)34)28-6-8-30-11-15-36-16-12-30/h1-4,27-28,31-32H,5-16H2 |
Clé InChI |
HTEVDQWBPSQOIT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=C3C(=C(C=C2)NCCN4CCOCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















